8-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
8-(3-Chloro-2-methylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound that belongs to the class of fused heterocyclic compounds. This compound is characterized by its unique structure, which includes a purine core fused with an imidazolidine ring, and substituted with various functional groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chloro-2-methylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and substituted anilines. The key steps in the synthesis may involve:
Nucleophilic substitution: Introduction of the chloro and methyl groups on the phenyl ring.
Cyclization: Formation of the imidazolidine ring through intramolecular cyclization reactions.
Functional group modifications: Introduction of ethyl and methyl groups at specific positions on the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
8-(3-Chloro-2-methylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of the imidazolidine ring or other functional groups.
Substitution: Replacement of chloro or methyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
8-(3-Chloro-2-methylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(3-Chloro-2-methylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused heterocyclic compounds such as:
Pyrimidine derivatives: Known for their biological activities and therapeutic potential.
Imidazole derivatives: Widely studied for their diverse pharmacological properties.
Purine analogs: Used in various medicinal applications.
Uniqueness
The uniqueness of 8-(3-Chloro-2-methylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H18ClN5O2 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
6-(3-chloro-2-methylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C17H18ClN5O2/c1-4-21-15(24)13-14(20(3)17(21)25)19-16-22(8-9-23(13)16)12-7-5-6-11(18)10(12)2/h5-7H,4,8-9H2,1-3H3 |
InChI Key |
RLCLZHXXRBWMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCN3C4=C(C(=CC=C4)Cl)C)N(C1=O)C |
Origin of Product |
United States |
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